NMS-P515
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NMS-P515 is a potent and stereospecific inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in the signaling and repair of DNA single-strand breaks. This compound has shown significant potential in oncology, particularly in the treatment of various cancers such as ovarian, breast, and prostate tumors .
Preparation Methods
NMS-P515 is synthesized through an asymmetric synthetic route. The preparation involves the use of 4-fluoro-2-iodo-6-methyl-benzoic acid methyl ester, N-bromosuccinimide, and benzoyl peroxide in methyl pivalate, which is heated to reflux for several hours . The reaction mixture is then filtered, rinsed with toluene, and concentrated. The compound is further purified using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
NMS-P515 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding reduced forms using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NMS-P515 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of PARP-1 and its effects on DNA repair mechanisms.
Biology: this compound is employed in cellular assays to investigate the role of PARP-1 in cell signaling and apoptosis.
Medicine: The compound has shown promising results in preclinical studies for the treatment of cancers, particularly those with BRCA mutations
Industry: This compound is used in the development of new therapeutic agents targeting PARP-1 for cancer treatment
Mechanism of Action
NMS-P515 exerts its effects by potently and selectively inhibiting PARP-1. PARP-1 employs nicotinamide adenine dinucleotide (NAD+) to modify substrate proteins via the attachment of poly (ADP-ribose) chains. By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with defective DNA repair mechanisms .
Comparison with Similar Compounds
NMS-P515 is unique compared to other PARP-1 inhibitors due to its stereospecific inhibition and potent activity. Similar compounds include:
Olaparib (Lynparza): Another PARP-1 inhibitor used in the treatment of ovarian and breast cancers.
Rucaparib (Rubraca): A PARP-1 inhibitor used for the treatment of ovarian cancer.
Niraparib (Zejula): A PARP-1 inhibitor used for the maintenance treatment of ovarian cancer.
Talazoparib (Talzenna): A PARP-1 inhibitor used for the treatment of breast cancer
This compound stands out due to its high potency and stereospecific inhibition, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
1262395-13-0 |
---|---|
Molecular Formula |
C21H29N3O2 |
Molecular Weight |
355.482 |
IUPAC Name |
(S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxoisoindoline-4-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1 |
InChI Key |
OYGLTKXMFGWXJT-AWEZNQCLSA-N |
SMILES |
O=C(C1=CC=CC([C@H](C)N2C3CCN(C4CCCCC4)CC3)=C1C2=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NMS-P515; NMS-P515; NMS-P515; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.